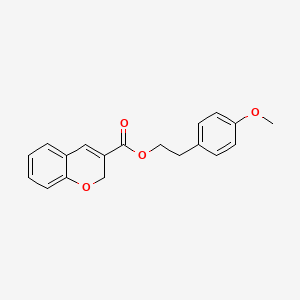
4-Methoxyphenethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenethyl 2H-chromene-3-carboxylate is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the methoxyphenethyl group and the carboxylate moiety in this compound enhances its potential for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenethyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. This method is known for its efficiency and simplicity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of high-speed ball mill mixers for mechanochemical synthesis. This method is environmentally friendly and avoids the use of harsh reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenethyl 2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions include quinones, dihydrochromenes, and various substituted chromenes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Methoxyphenethyl 2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of materials with specific optical and electronic properties
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
4H-Thieno[3,2-c]chromene-2-carbaldehyde: Known for its antiulcer activity.
4-Methyl-2H-chromen-2-one: Used in the synthesis of various chromene derivatives.
2H-chromenes: Widely studied for their biological and pharmaceutical properties.
Uniqueness
4-Methoxyphenethyl 2H-chromene-3-carboxylate stands out due to its unique combination of the methoxyphenethyl group and the carboxylate moiety, which enhances its potential for diverse applications in research and industry. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound for further exploration .
Propiedades
Fórmula molecular |
C19H18O4 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O4/c1-21-17-8-6-14(7-9-17)10-11-22-19(20)16-12-15-4-2-3-5-18(15)23-13-16/h2-9,12H,10-11,13H2,1H3 |
Clave InChI |
SRERWPKDKMIDGU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCOC(=O)C2=CC3=CC=CC=C3OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


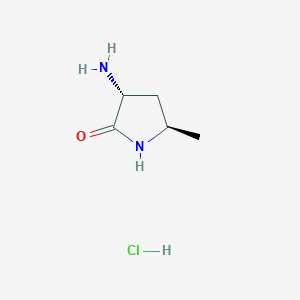
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12940589.png)
![4-{[6-(Methylsulfanyl)-9h-purin-9-yl]methyl}benzenesulfonamide](/img/structure/B12940592.png)

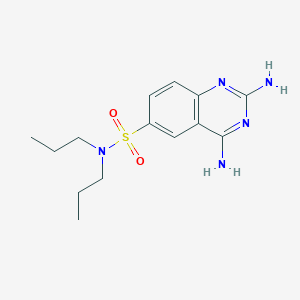
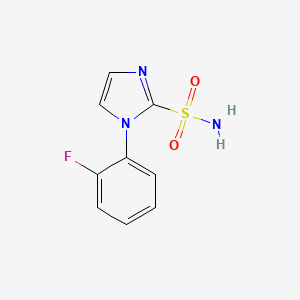
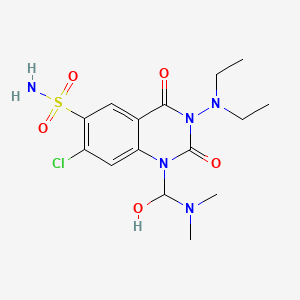
![12-hydroxy-1,10-bis(2-methylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12940636.png)
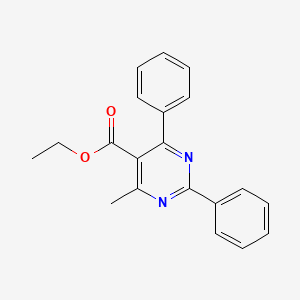



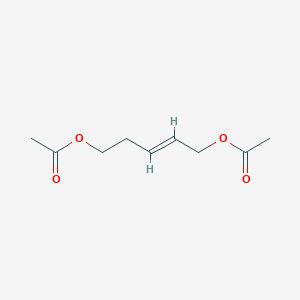
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12940680.png)
